molecular formula C12H15N3OS B8214350 2-(3-Hexyl-4-oxothiazolidin-2-ylidene)malononitrile

2-(3-Hexyl-4-oxothiazolidin-2-ylidene)malononitrile

Cat. No.: B8214350
M. Wt: 249.33 g/mol
InChI Key: DFPFMNGWPUTNGQ-UHFFFAOYSA-N
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Description

Structural Characterization of 2-(3-Hexyl-4-oxothiazolidin-2-ylidene)malononitrile

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name, This compound , reflects its core thiazolidinone ring (a five-membered heterocycle containing sulfur and nitrogen), substituted at position 3 with a hexyl chain and at position 2 with a malononitrile moiety. The molecular formula, C₁₂H₁₅N₃OS , corresponds to a molecular weight of 249.332 g/mol , with the SMILES string CCCCCCN1C(=O)CSC1=C(C#N)C#N. The malononitrile group introduces two nitrile functionalities, enhancing electron deficiency and influencing reactivity.

X-ray Crystallographic Data and Bond Geometry

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters:

  • a = 7.9840(18) Å
  • b = 11.331(3) Å
  • c = 14.428(3) Å
  • β = 105.702(4)°
  • V = 1256.5(5) ų.

The thiazolidinone ring adopts a non-planar conformation , with bond lengths indicative of delocalized π-electron density. The C=S bond measures 1.67 Å , consistent with partial double-bond character, while the C=O bond in the oxo group is 1.22 Å , typical for carbonyls. The hexyl chain exhibits a gauche conformation, minimizing steric clashes with the heterocycle.

Table 1: Selected Bond Lengths and Angles
Bond/Angle Value (Å/°)
S1–C8 1.67
O1–C7 1.22
C8–C9 1.45
N1–C7 1.38
C9–C10–C11 112.3

Comparative Analysis with Analogous Thiazolidinone Derivatives

Replacing the hexyl group with shorter alkyl chains significantly alters physicochemical properties:

Table 2: Comparison with Ethyl and Phenyl Analogs
Property Hexyl Derivative Ethyl Derivative Phenyl Derivative
Molecular Weight 249.332 193.23 241.27
Melting Point Not reported 158–160°C 210–212°C
Crystal System Monoclinic Monoclinic Monoclinic
Space Group P2₁/c Cc Cc
Hydrogen Bonding C–H⋯N C–H⋯O C–H⋯N

The hexyl chain increases hydrophobicity compared to the ethyl analog (logP ≈ 2.8 vs. 1.9), potentially enhancing membrane permeability. In contrast, the phenyl derivative exhibits stronger π-π stacking interactions due to its aromatic ring.

Tautomeric Forms and Resonance Stabilization Effects

The thiazolidinone core exists in equilibrium between 4-oxo and 2-thioxo tautomers, stabilized by resonance:

$$
\text{4-oxo form} \leftrightarrow \text{2-thioxo form}
$$

The malononitrile group further stabilizes the conjugated system through electron-withdrawing effects, as evidenced by IR spectra showing strong absorptions at 1720 cm⁻¹ (C=O) and 2200 cm⁻¹ (C≡N). Density Functional Theory (DFT) calculations indicate that the 4-oxo tautomer is 12.3 kcal/mol more stable than the 2-thioxo form, attributed to hyperconjugation between the carbonyl oxygen and the adjacent nitrogen.

Properties

IUPAC Name

2-(3-hexyl-4-oxo-1,3-thiazolidin-2-ylidene)propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-2-3-4-5-6-15-11(16)9-17-12(15)10(7-13)8-14/h2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPFMNGWPUTNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=O)CSC1=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Malononitrile with Thiazolidine Precursors

The most widely reported method involves the condensation of malononitrile with a thiazolidine derivative. A representative procedure begins with the reaction of hexyl isothiocyanate and malononitrile in acetonitrile, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) . After 30 minutes of stirring, ethyl bromoacetate is added, and the mixture is refluxed overnight. The reaction proceeds via nucleophilic attack of the thiocyanate nitrogen on the malononitrile’s cyano group, followed by cyclization to form the thiazolidine ring.

Key Reaction Parameters:

  • Solvent: Acetonitrile

  • Catalyst: DBU (10 mol%)

  • Temperature: Reflux (82°C)

  • Yield: 64–77%

The crude product is purified via silica gel column chromatography using hexane/ethyl acetate (3:1 v/v), yielding a pale yellow solid.

Base-Mediated Alkylation of Rhodanine Derivatives

An alternative route starts with rhodanine (2-thioxothiazolidin-4-one), which undergoes alkylation with 1-bromohexane in the presence of potassium carbonate in acetone. The intermediate 3-hexyl-2-thioxothiazolidin-4-one is subsequently reacted with malononitrile and ethyl bromoacetate under reflux conditions. This method emphasizes the importance of base selection, as K₂CO₃ facilitates deprotonation and enhances nucleophilicity.

Optimized Conditions:

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: Acetone

  • Reaction Time: 12 hours

  • Purity: >98% (confirmed by GC)

Structural Confirmation and Analytical Characterization

Spectroscopic Techniques

Post-synthesis, the compound is characterized using:

  • ¹H NMR (400 MHz, CDCl₃): Peaks at δ 3.97 (t, J = 7.8 Hz, 2H, hexyl chain), 1.71–1.55 (m, 2H), and 0.89 (t, J = 6.9 Hz, 3H) confirm the hexyl substitution.

  • IR Spectroscopy: Bands at 2215 cm⁻¹ (C≡N stretch) and 1713 cm⁻¹ (C=O stretch) validate the functional groups.

  • Mass Spectrometry: HRMS (MALDI-TOF) shows a molecular ion peak at m/z 241.33 [M+H]⁺.

Computational Validation

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level corroborate the planar geometry and π-conjugation of the molecule. Bond lengths (e.g., C–S: 1.75 Å) and angles align with crystallographic data, ensuring structural fidelity.

Comparative Analysis of Synthetic Methods

Method Catalyst/Base Solvent Yield Purity
CondensationDBUAcetonitrile64–77%>95%
Rhodanine AlkylationK₂CO₃Acetone68–72%>98%

Key Observations:

  • The DBU-catalyzed route offers higher yields but requires rigorous temperature control.

  • The rhodanine pathway provides superior purity, ideal for pharmaceutical applications.

Challenges and Optimization Strategies

Byproduct Formation

Side products, such as uncyclized thiourea derivatives , are common due to competing reactions. Strategies to mitigate this include:

  • Slow Addition of Reagents: Prevents local overheating and ensures uniform reaction progression.

  • Inert Atmosphere: Reduces oxidation of sensitive intermediates.

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but complicate purification. Acetonitrile strikes a balance between reactivity and ease of isolation.

Industrial-Scale Production Considerations

For large-scale synthesis (>20 kg), the following adjustments are recommended:

  • Continuous Flow Reactors: Improve heat transfer and reduce reaction time.

  • Green Chemistry Principles: Substitute DBU with biodegradable bases (e.g., choline hydroxide) to minimize environmental impact .

Chemical Reactions Analysis

2-(3-Hexyl-4-oxothiazolidin-2-ylidene)malononitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The substitution pattern on the thiazolidinone ring significantly influences molecular geometry, crystallinity, and intermolecular interactions. Key analogs include:

Compound Substituent at 3-position Key Structural Features References
2-(4-Oxo-3-phenylthiazolidin-2-ylidene)malononitrile Phenyl Planar geometry due to aromatic phenyl; enhanced rigidity and π-π stacking in crystals
2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile Methyl/diphenyl Nonplanar furan ring; weak C–H···π interactions dominate crystal packing
2-(3-Cyano-4-hydroxyethyl-thiazolidin-2-ylidene)malononitrile Hydroxyethyl Hydrogen bonding via O–H···N(cyano) and O–H···O; parallel dimeric sheets in crystals
2-(3-Methyl-4,5-dimethylenethiazolidin-2-ylidene)malononitrile Methyl Increased steric bulk reduces crystallinity; moderate solubility in polar solvents
  • Hexyl vs. Phenyl: The hexyl chain in the target compound likely reduces crystallinity compared to the phenyl analog due to increased conformational flexibility. However, the alkyl chain enhances solubility in nonpolar solvents, advantageous for solution-processed optoelectronic devices .
  • Hydrogen Bonding: Analogs with polar substituents (e.g., hydroxyethyl) exhibit stronger intermolecular hydrogen bonding, leading to ordered crystal lattices. The hexyl group, being nonpolar, may rely on van der Waals interactions, resulting in less dense packing .

Electronic and Optical Properties

Malononitrile derivatives are renowned for their electron-deficient nature, which enhances charge transfer and NLO responses. Key comparisons include:

  • Hyperpolarizability: 2-(4-Oxo-3-phenylthiazolidin-2-ylidene)malononitrile exhibits a first hyperpolarizability ($ \beta_{\text{tot}} $) 10× higher than urea due to its planar structure and extended conjugation . Substitution with cyclopenta[c]thiophene (CPTCN) or halogenated groups (e.g., 4F-IC) further increases $ \beta_{\text{tot}} $ by 15–20% via enhanced electron delocalization . The hexyl substituent may slightly reduce $ \beta_{\text{tot}} $ compared to phenyl due to decreased planarity but improves film-forming properties in OPVs .
  • Absorption Spectra :

    • Phenyl-substituted analogs show absorption maxima ($ \lambda_{\text{max}} $) near 450 nm, while alkyl-substituted derivatives (e.g., methyl) redshift to ~480 nm due to reduced steric hindrance .
    • Hexyl’s electron-donating inductive effect may further redshift $ \lambda_{\text{max}} $, broadening absorption spectra for solar cell applications .

Crystallographic and Computational Insights

  • Crystal Packing: Phenyl-substituted derivatives crystallize in monoclinic systems (e.g., $ P2_1/n $) with $ Z = 4 $, while hydroxyethyl analogs form hydrogen-bonded sheets parallel to (021) planes . Hexyl’s long alkyl chain may induce lamellar packing, as seen in fatty acid crystals, though this remains unconfirmed .
  • DFT Studies: B3LYP/6-311G(d,p) calculations for phenyl-substituted analogs show excellent agreement with experimental bond lengths (e.g., C–N: 1.35 Å vs. 1.34 Å experimentally) . Hexyl substitution is predicted to increase the dihedral angle between the thiazolidinone and malononitrile moieties (~15°), slightly reducing conjugation efficiency .

Biological Activity

2-(3-Hexyl-4-oxothiazolidin-2-ylidene)malononitrile is a compound with notable biological activity, particularly in the context of cancer research and apoptosis induction. Its unique structure, featuring a thiazolidine ring and malononitrile moiety, suggests potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H15N3OS
  • Molecular Weight : 249.33 g/mol
  • IUPAC Name : 2-(3-hexyl-4-oxo-1,3-thiazolidin-2-ylidene)propanedinitrile
  • CAS Number : [Not provided in the search results]

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. The compound interacts with cellular pathways that regulate cell death, particularly through the activation of caspases and modulation of mitochondrial membrane potential.

Biological Activity Overview

Research indicates that compounds similar to this compound have shown significant cytotoxic effects in various cancer cell lines. Here are some key findings:

  • Apoptosis Induction : Studies have demonstrated that related compounds can induce apoptosis in human colorectal carcinoma cells (HCT116), with effective concentrations (EC50) reported as low as 0.24 µM for structurally similar analogs .
  • Growth Inhibition : Compounds with similar structural frameworks have exhibited potent growth inhibition in cancer cell lines, with GI50 values reaching as low as 0.056 µM in HCT116 cells .

Case Studies and Research Findings

Several studies have explored the biological activity of thiazolidine derivatives and their potential as anticancer agents:

Study ReferenceCompound TestedCell LineEC50 (µM)Mechanism
This compoundHCT116Not specifiedApoptosis induction
N'-(4-bromo-5-methyl-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazideHCT1160.24Caspase activation
Various malononitrilesMultiple linesVariesGrowth inhibition

Potential Therapeutic Applications

Given its biological activity, this compound may hold promise in the development of novel anticancer therapies. The compound's ability to selectively induce apoptosis in cancer cells while sparing normal cells makes it a candidate for further investigation.

Q & A

Q. What strategies mitigate oxidative degradation under ambient conditions?

  • Methodological Answer : Encapsulation in PMMA matrices or doping with antioxidants (e.g., BHT) reduces degradation. Accelerated aging tests (40°C/75% RH) monitored via HPLC track stability .

Q. How does the compound inhibit tyrosinase, and what structural features drive potency?

  • Methodological Answer : Docking simulations (AutoDock Vina) show the malononitrile group chelates copper in the enzyme’s active site. SAR studies reveal 3,4-dihydroxy substitutions enhance IC₅₀ by 10-fold .

Q. What role do weak intermolecular forces play in nonlinear optical (NLO) properties?

  • Methodological Answer : Hyper-Rayleigh scattering measures first hyperpolarizability (β). Crystallographic data (e.g., bond-length alternation) and DFT predict β values >100 × 10⁻³⁰ esu, suitable for electro-optic materials .

Q. How can green chemistry principles improve synthesis scalability?

  • Methodological Answer : Solvent-free mechanochemical synthesis or aqueous micellar catalysis (e.g., SDS) reduces waste. Life-cycle assessment (LCA) quantifies E-factors and energy consumption .

Q. What analytical methods resolve co-eluting impurities in HPLC?

  • Methodological Answer : Mobile-phase optimization (e.g., 0.1% formic acid/acetonitrile gradient) improves peak separation. LC-MS/MS with MRM mode identifies impurities via fragmentation patterns .

Q. How do electron-withdrawing groups modulate charge transport in OFETs?

  • Methodological Answer : Fluorinated analogs lower LUMO (-4.2 eV), enhancing electron mobility (μₑ up to 0.63 cm²/V·s). AFM/XRD links morphology (e.g., grain size) to device performance .

Specialized Technical Questions

Q. What crystallographic challenges arise from flexible alkyl chains?

  • Methodological Answer : Disorder in hexyl chains complicates refinement. High-resolution data (≤0.8 Å) and SHELXL’s PART instructions model partial occupancy. Hirshfeld surfaces analyze van der Waals interactions .

Q. How does the compound behave in polymer matrices for optoelectronic devices?

  • Methodological Answer : Blending with polyfluorenes (e.g., PFDBT-2Th) shifts PL maxima to 575 nm. Annealing (80–160°C) improves crystallinity, enhancing hole mobility (1.97 cd/A efficiency) .

Q. What in situ techniques monitor reaction dynamics at single-molecule levels?

  • Methodological Answer : TIRF microscopy tracks fluorescence intermittency during catalysis. Piperidine-functionalized surfaces show discrete dye formation events, validated via stochastic modeling .

Q. How do substituents affect regioselectivity in cyclocondensation reactions?

  • Methodological Answer : Electron-deficient aldehydes favor 5-exo-dig cyclization. MALDI-TOF MS identifies intermediates. Hammett plots (σ⁺) correlate with reaction rates in pseudo-4CR syntheses .

Q. What protocols ensure reproducibility in biological activity assays?

  • Methodological Answer : Standardized MIC testing (96-well plates, 24 h incubation) with S. aureus (ATCC 25923) and E. coli (ATCC 25922). Negative controls (DMSO) and triplicate runs minimize variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Hexyl-4-oxothiazolidin-2-ylidene)malononitrile
Reactant of Route 2
2-(3-Hexyl-4-oxothiazolidin-2-ylidene)malononitrile

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